

# Spectroscopic Profile of 3,4-Dimethylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3,4-Dimethylpyridine

Cat. No.: B051791

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-dimethylpyridine** (also known as 3,4-lutidine). It includes detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,4-dimethylpyridine**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 3,4-Dimethylpyridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.2	Singlet	1H	H-2
~8.1	Doublet	1H	H-6
~7.0	Doublet	1H	H-5
~2.2	Singlet	3H	3-CH <sub>3</sub>
~2.2	Singlet	3H	4-CH <sub>3</sub>

Note: Predicted values based on typical chemical shifts for pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 3,4-Dimethylpyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~148	C-2
~146	C-6
~134	C-4
~130	C-3
~125	C-5
~19	3-CH <sub>3</sub>
~16	4-CH <sub>3</sub>

Note: Predicted values based on typical chemical shifts for pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

**Table 3: Major Infrared (IR) Absorption Bands for 3,4-Dimethylpyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3000-2850	Medium-Strong	C-H stretch (aromatic and alkyl)
1600-1580	Medium-Strong	C=C and C=N stretching (aromatic ring)
1450-1430	Medium	CH <sub>3</sub> bending
~800	Strong	C-H out-of-plane bending

Note: Data is compiled from various sources and represents typical values for neat or solution-phase spectra.<sup>[1]</sup>

**Table 4: Mass Spectrometry (MS) Data for 3,4-Dimethylpyridine (Electron Ionization)**

m/z	Relative Intensity (%)	Proposed Fragment
107	99.99	[M] <sup>+</sup> (Molecular Ion)
106	~50	[M-H] <sup>+</sup>
79	~35	[M-C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup> or [C <sub>5</sub> H <sub>5</sub> N] <sup>+</sup>
77	~14	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
51	~18	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>
39	~34	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
27	~19	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[\[2\]](#)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To determine the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) chemical environments of **3,4-dimethylpyridine**.

**Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

**Sample Preparation:**

- Weigh approximately 5-10 mg of **3,4-dimethylpyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard.[\[3\]](#)

- Transfer the solution to a clean, dry 5 mm NMR tube.<sup>[3]</sup>

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard one-pulse sequence.
- Spectral Width: Typically 0-10 ppm.
- Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 1-5 seconds to allow for full relaxation of the nuclei between pulses.
- Temperature: 298 K (25 °C).

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: Typically 0-200 ppm.
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K (25 °C).

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Apply baseline correction.
- Calibrate the chemical shift axis using the TMS signal (0.00 ppm for <sup>1</sup>H and <sup>13</sup>C).
- Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative proton ratios.

- Analyze the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3,4-dimethylpyridine** based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) or the Attenuated Total Reflectance (ATR) crystal is clean and dry.[\[4\]](#)
- Place a single drop of neat **3,4-dimethylpyridine** onto one salt plate and carefully place the second plate on top to create a thin liquid film.[\[4\]](#) Alternatively, place a drop directly onto the ATR crystal.[\[5\]](#)

Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the instrument's sample holder.
- Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[\[6\]](#)

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3,4-dimethylpyridine**.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).<sup>[7]</sup>

Sample Introduction: The sample can be introduced via direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

Acquisition Parameters (EI-MS):

- Ionization Energy: Typically 70 eV.<sup>[8]</sup>
- Source Temperature: 200-250 °C.
- Mass Range: m/z 10-200.
- Scan Rate: 1-2 scans/second.

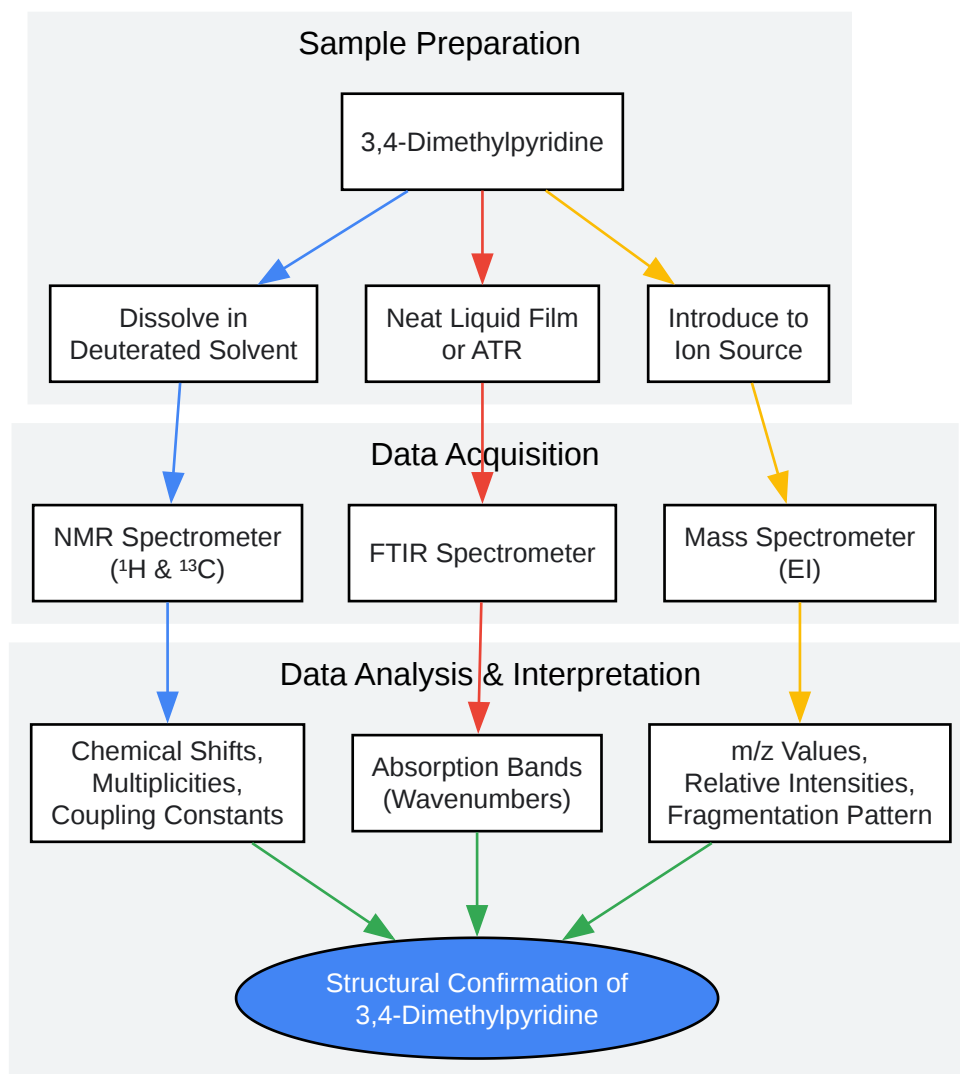
Data Processing:

- Identify the molecular ion peak ( $[M]^+$ ), which corresponds to the molecular weight of the compound.
- Identify the base peak, which is the most intense peak in the spectrum.
- Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks to deduce the structure of the fragment ions.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,4-dimethylpyridine**.



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Caption: General workflow for spectroscopic analysis.

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